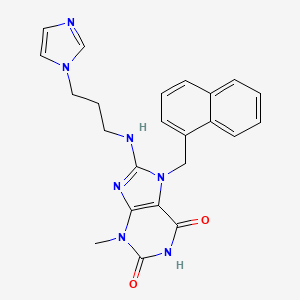

8-((3-(1H-imidazol-1-yl)propyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-(3-imidazol-1-ylpropylamino)-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O2/c1-28-20-19(21(31)27-23(28)32)30(14-17-8-4-7-16-6-2-3-9-18(16)17)22(26-20)25-10-5-12-29-13-11-24-15-29/h2-4,6-9,11,13,15H,5,10,12,14H2,1H3,(H,25,26)(H,27,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTJGWSCYFEEPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCN3C=CN=C3)CC4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476480-07-6 | |

| Record name | 8-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-3-METHYL-7-(1-NAPHTHYLMETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound 8-((3-(1H-imidazol-1-yl)propyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N7O2, and its structure can be described using the following identifiers:

- SMILES : CC(C1=CC=CC=C1)N2C3=C(N=C2NCCCN4C=CN=C4)N(C(=O)NC3=O)C

- InChIKey : NPHJBVJUEJJSBD-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through in vitro studies. Key areas of investigation include:

Antimicrobial Activity

Research has indicated that purine derivatives can exhibit significant antimicrobial properties. In vitro assays have shown that this compound possesses inhibitory effects against various bacterial strains. For instance, structural analogs with similar imidazole and purine frameworks have been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL depending on the specific structural modifications made to the imidazole and purine moieties .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In one study, derivatives of purine compounds demonstrated cytotoxicity against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cells. The compound's ability to induce apoptosis was linked to its interaction with DNA and inhibition of topoisomerase enzymes .

The mechanisms underlying the biological activities of this compound are multifaceted:

Enzyme Inhibition

One proposed mechanism is the inhibition of key enzymes involved in nucleotide metabolism and DNA replication. Purine derivatives often act as competitive inhibitors for enzymes such as adenylate kinase and guanylate kinase, which are crucial for cellular proliferation. This inhibition leads to reduced nucleotide availability for DNA synthesis .

Interaction with Cellular Targets

Additionally, studies suggest that the compound may interact with cellular receptors or transporters involved in drug uptake or signaling pathways. The imidazole ring is known for its ability to form hydrogen bonds with amino acid residues in protein targets, potentially altering their activity .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antimicrobial Efficacy : A study conducted on a series of imidazole-containing purines showed that modifications at the naphthalene position significantly enhanced antibacterial activity against resistant strains of E. coli, achieving MIC values as low as 0.18 µg/mL .

- Anticancer Screening : In a comparative study involving various purine derivatives, this specific compound exhibited IC50 values ranging from 5 to 15 µM against multiple cancer cell lines, indicating potent cytotoxic effects compared to standard chemotherapeutic agents .

Data Tables

| Biological Activity | MIC (µg/mL) | IC50 (µM) | Target Organism/Cell Line |

|---|---|---|---|

| Antibacterial | 0.5 - 10 | N/A | E. coli, S. aureus |

| Anticancer | N/A | 5 - 15 | MCF-7, A549, HT-29 |

Chemical Reactions Analysis

Imidazole Moiety Reactions

The 1H-imidazol-1-yl group undergoes:

-

Alkylation : Reaction with alkyl halides under basic conditions to form N-alkylated imidazoles.

-

Coupling reactions : Suzuki or Heck coupling if the imidazole contains leaving groups .

-

Hydrolysis : Acidic/basic conditions may cleave the imidazole ring, though stability depends on substituents .

Purine-2,6-dione Reactivity

The dione system participates in:

-

Nucleophilic attack : Reactions at the 2- and 6-keto positions with hydrazines or amines to form hydrazones or imines .

-

Enolate chemistry : Deprotonation under basic conditions to facilitate alkylation or acylation .

Naphthalen-1-ylmethyl Group

This substituent is inert under mild conditions but may undergo:

-

Electrophilic substitution : Friedel-Crafts acylation or nitration at the naphthalene ring .

-

Oxidation : Cleavage of the benzyl group under strong acidic/oxidative conditions .

Hydrolytic Cleavage

The purine-2,6-dione ring is susceptible to hydrolysis under acidic/basic conditions, leading to ring-opening products. The imidazolylpropylamino group may also hydrolyze to release the amine .

Oxidative Degradation

Oxidizing agents (e.g., hydrogen peroxide) may oxidize the naphthalen-1-ylmethyl group or the imidazole moiety, though stability depends on substituent positions .

Physical and Chemical Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.